An In-Depth Technical Guide to the Synthesis of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol
An In-Depth Technical Guide to the Synthesis of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol, a key intermediate in medicinal chemistry and materials science. This document delves into the strategic considerations behind the synthetic design, detailed experimental protocols, and the mechanistic underpinnings of the key transformations. By integrating expert insights with established chemical principles, this guide serves as a practical resource for researchers engaged in the synthesis of complex heterocyclic compounds.
Introduction: Strategic Importance and Synthetic Design
The furan scaffold is a privileged motif in a vast array of biologically active natural products and pharmaceutical agents. Its unique electronic properties and ability to participate in various chemical transformations make it a versatile building block in drug discovery. The target molecule, [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol (CAS No. 353509-29-2), incorporates a substituted phenyl ring onto the furan core, presenting a valuable synthon for further functionalization.
Our synthetic strategy is centered around a convergent approach, leveraging a palladium-catalyzed cross-coupling reaction to construct the core aryl-furan linkage. This is followed by a selective reduction of a carbonyl group to furnish the desired primary alcohol. This design philosophy prioritizes efficiency, modularity, and the use of well-established, high-yielding reactions.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of the target molecule reveals a key disconnection at the C-C bond between the furan and the phenyl ring. This bond can be strategically formed via a Suzuki-Miyaura cross-coupling reaction. The furan ring can be derived from a readily available starting material like 2-furaldehyde.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing side products. [1]
Detailed Synthetic Protocols
Step 1: Synthesis of 5-Bromo-2-furaldehyde
Rationale: The bromination of 2-furaldehyde at the 5-position is a standard electrophilic aromatic substitution reaction on the electron-rich furan ring. [2]Using a mild brominating agent in a suitable solvent at low temperatures helps to control the regioselectivity and prevent over-bromination.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-furaldehyde (1.0 eq.) in a suitable solvent such as chloroform or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in the same solvent to the cooled solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-furaldehyde.
| Parameter | Value |
| Starting Material | 2-Furaldehyde |
| Reagent | Bromine |
| Solvent | Chloroform/Acetic Acid |
| Temperature | 0 °C to RT |
| Typical Yield | 70-85% |
Step 2: Synthesis of 5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde
Rationale: This pivotal step utilizes the Suzuki-Miyaura cross-coupling reaction to construct the central aryl-furan bond. [3]The choice of a palladium catalyst with appropriate ligands is critical for efficient coupling. [4]A base is required to activate the boronic acid for transmetalation. [5] Protocol:
-
To a degassed mixture of 5-bromo-2-furaldehyde (1.0 eq.), (4-methoxy-2-nitrophenyl)boronic acid (1.2 eq.), and a suitable base such as potassium carbonate or sodium carbonate (2.0-3.0 eq.) in a mixture of toluene and water (e.g., 4:1 v/v), add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq.).
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(4-methoxy-2-nitrophenyl)-2-furaldehyde.
| Parameter | Value |
| Starting Materials | 5-Bromo-2-furaldehyde, (4-Methoxy-2-nitrophenyl)boronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ or Na₂CO₃ |
| Solvent | Toluene/Water |
| Temperature | 80-100 °C |
| Typical Yield | 60-80% |
Step 3: Synthesis of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol
Rationale: The final step involves the selective reduction of the aldehyde to a primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, as it will not reduce the nitro group under these conditions. [6] Protocol:
-
Dissolve 5-(4-methoxy-2-nitrophenyl)-2-furaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, [5-(4-methoxy-2-nitro-phenyl)-furan-2-yl]-methanol.
| Parameter | Value |
| Starting Material | 5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol/Ethanol |
| Temperature | 0 °C to RT |
| Typical Yield | 85-95% |
Troubleshooting and Key Considerations
-
Purity of Starting Materials: Ensure the purity of 2-furaldehyde and the boronic acid, as impurities can affect the efficiency of the coupling reaction.
-
Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can deactivate the palladium catalyst. Maintaining an inert atmosphere throughout the reaction is crucial.
-
Choice of Base: The strength and solubility of the base can significantly impact the reaction rate and yield. An empirical optimization may be necessary.
-
Purification: The final product and intermediates may require careful purification by column chromatography to remove catalyst residues and byproducts.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of [5-(4-Methoxy-2-nitro-phenyl)-furan-2-yl]-methanol. By employing a robust palladium-catalyzed cross-coupling reaction and a selective reduction, this strategy offers high yields and operational simplicity. This technical guide is intended to empower researchers with the knowledge and procedures necessary to synthesize this valuable chemical intermediate for their research and development endeavors.
References
-
Ragaini, F. (2009). The Reduction of Organic Nitro Compounds by Carbon Monoxide as an Effective Strategy for the Synthesis of N-Heterocyclic Compounds. AIR Unimi. [Link]
-
Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. (2016). NIH. [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI. [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). PMC - NIH. [Link]
-
Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. (2006). ACS Publications. [Link]
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). ACS Publications. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2022). MDPI. [Link]
-
Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. (2014). RSC Publishing. [Link]
-
Advancement in methodologies for reduction of nitroarenes. (2015). RSC Publishing. [Link]
-
2-FORMYLFURAN. Ataman Kimya. [Link]
-
ChemInform Abstract: Synthesis of New Aryl‐Substituted Furan‐2(5H)‐ones Using the Suzuki—Miyaura Reaction. Sci-Hub. [Link]
-
ChemInform Abstract: Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. (2011). ResearchGate. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
-
Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. (2008). ScienceDirect. [Link]
-
Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. (2015). ResearchGate. [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]
-
2-Formyl furan. ChemBK. [Link]
-
2-FURANMETHANOL. Ataman Kimya. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy. (2020). NIH. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
-
A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. (2017). RSC Publishing. [Link]
-
SYNTHESIS AND APPLICATION OF 2,5-DIFORMYLFURAN. JKU ePUB. [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. ChemRxiv. [Link]
- Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
-
5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2014). ResearchGate. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2024). MDPI. [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide. (2007). PMC - PubMed Central. [Link]
-
5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species. (2018). ResearchGate. [Link]
-
Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C. (2019). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orientjchem.org [orientjchem.org]
